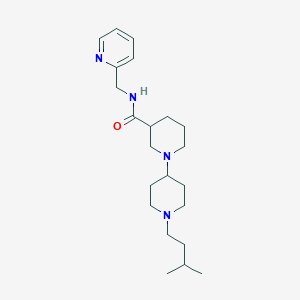![molecular formula C21H23F3N2O2 B6008340 N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6008340.png)
N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. The inhibition of BTK by TAK-659 has been shown to disrupt B-cell receptor signaling and induce apoptosis in B-cell malignancies.
Mechanism of Action
TAK-659 selectively inhibits BTK, a tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by TAK-659 disrupts this signaling pathway, leading to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK activity in B-cells in vitro and in vivo. In preclinical models of B-cell malignancies, TAK-659 has been shown to induce apoptosis and inhibit tumor growth. TAK-659 has also been shown to reduce the levels of circulating B-cells in preclinical models and in clinical trials.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also shown efficacy in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, TAK-659 has limitations in terms of its oral bioavailability and pharmacokinetics, which may limit its clinical utility.
Future Directions
For research on TAK-659 include:
1. Further preclinical studies to better understand the mechanism of action and efficacy of TAK-659 in B-cell malignancies.
2. Clinical trials to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies.
3. Development of more potent and selective BTK inhibitors.
4. Combination therapy with other agents to enhance the efficacy of TAK-659.
5. Exploration of the potential use of TAK-659 in other B-cell disorders, such as autoimmune diseases.
In conclusion, TAK-659 is a promising small molecule inhibitor that selectively targets BTK and has shown efficacy in preclinical models of B-cell malignancies. Further research is needed to better understand its mechanism of action and potential clinical utility.
Synthesis Methods
The synthesis of TAK-659 involves the reaction of 1-naphthylamine with 4,4,4-trifluorobutanoyl chloride in the presence of triethylamine to form the intermediate 1-(4,4,4-trifluorobutanoyl)-1-naphthylamine. The intermediate is then reacted with 3-piperidinemethanol in the presence of 1,1'-carbonyldiimidazole to form the final product, TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, TAK-659 has been shown to induce apoptosis and inhibit B-cell receptor signaling, leading to the suppression of tumor growth.
properties
IUPAC Name |
N-[[1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)11-10-19(27)26-12-4-5-15(14-26)13-25-20(28)18-9-3-7-16-6-1-2-8-17(16)18/h1-3,6-9,15H,4-5,10-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGMUCYROLWYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-methyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6008260.png)

![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B6008271.png)
![2-[(4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B6008289.png)
![N-(3-acetylphenyl)-4-[(2-bromophenoxy)methyl]benzamide](/img/structure/B6008295.png)
![N-(3-bromophenyl)-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008300.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6008305.png)
![1-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6008314.png)
![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6008338.png)
![4-[({4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6008339.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6008343.png)

![(2-methoxyphenyl)(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B6008352.png)
![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B6008360.png)